Benzyl 3-amino-2-(aminomethyl)propanoate

Catalog No.
S15941867
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-amino-2-(aminomethyl)propanoate

Product Name

Benzyl 3-amino-2-(aminomethyl)propanoate

IUPAC Name

benzyl 3-amino-2-(aminomethyl)propanoate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c12-6-10(7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12-13H2

InChI Key

CDQFBMBCHKLAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CN)CN

Benzyl 3-amino-2-(aminomethyl)propanoate is a complex organic compound characterized by its unique structural features, which include both benzyl and aminomethyl functional groups. Its molecular formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 222.28 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to the reactivity imparted by its functional groups.

  • Oxidation: The amino groups can be oxidized to form nitro or imine derivatives.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The amino groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of Benzyl 3-amino-2-(aminomethyl)propanoate is significant, particularly regarding its interactions with enzymes and receptors. The compound's structure allows it to form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This property makes it a valuable candidate for research in pharmacology and biochemistry, as it may influence various biological pathways and mechanisms.

The synthesis of Benzyl 3-amino-2-(aminomethyl)propanoate typically involves the reaction of methyl 3-aminopropanoate with benzylmethylamine. The process generally follows these steps:

  • Reagents: Methyl 3-aminopropanoate and benzylmethylamine are mixed in a suitable solvent, such as ethanol.
  • Catalyst: A catalyst like palladium on carbon is often employed to facilitate the reaction.
  • Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen) at around 20°C.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, incorporating advanced purification techniques like crystallization and chromatography.

Benzyl 3-amino-2-(aminomethyl)propanoate has diverse applications, including:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential drug candidate.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Its ability to interact with specific molecular targets makes it useful in biochemical research.

Studies indicate that Benzyl 3-amino-2-(aminomethyl)propanoate interacts with various molecular targets, enhancing binding affinity due to the presence of both benzyl and aminomethyl groups. These interactions are crucial for understanding its mechanism of action in biological systems, particularly in drug development contexts.

Several compounds share structural similarities with Benzyl 3-amino-2-(aminomethyl)propanoate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-2-(aminomethyl)propanoateContains an aminomethyl groupLacks benzyl substitution
Ethyl 3-amino-2-(cyclopentylmethyl)propanoateCyclopentylmethyl group instead of benzylDifferent steric effects due to cyclopentane ring
Methyl 3-amino-2-(benzyl(methyl)amino)propanoatePresence of both methyl and benzyl groupsEnhanced reactivity due to dual functional groups

Uniqueness

Benzyl 3-amino-2-(aminomethyl)propanoate stands out due to its combination of both benzyl and aminomethyl groups, which enhances its chemical reactivity and binding affinity compared to similar compounds. This unique structural feature makes it particularly valuable for applications in drug development and complex organic synthesis.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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